Benzene, 1,2,4,5-tetramethyl-3-nitroso-

spin trapping kinetics cyclohexyl radical rate constant comparison

Benzene, 1,2,4,5-tetramethyl-3-nitroso- (commonly referred to as nitrosodurene or ND) is a C-nitroso aromatic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g·mol⁻¹. It belongs to the class of aromatic nitroso spin traps, characterized by a nitroso (-N=O) group directly attached to a tetramethyl-substituted benzene ring (durene core).

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 38899-21-7
Cat. No. B15350188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1,2,4,5-tetramethyl-3-nitroso-
CAS38899-21-7
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)N=O)C)C
InChIInChI=1S/C10H13NO/c1-6-5-7(2)9(4)10(11-12)8(6)3/h5H,1-4H3
InChIKeyUDOPFAXNNPAWQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene, 1,2,4,5-tetramethyl-3-nitroso- (CAS 38899-21-7): Procurement-Relevant Identity and Physicochemical Profile


Benzene, 1,2,4,5-tetramethyl-3-nitroso- (commonly referred to as nitrosodurene or ND) is a C-nitroso aromatic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g·mol⁻¹ . It belongs to the class of aromatic nitroso spin traps, characterized by a nitroso (-N=O) group directly attached to a tetramethyl-substituted benzene ring (durene core). The compound exists in a monomer-dimer equilibrium in solution, with the monomer being the spin-trapping-active species [1]. Unlike its closest structural analog pentamethylnitrosobenzene, nitrosodurene carries four methyl substituents (at the 1,2,4,5-positions), leaving the nitroso group at the 3-position sterically accessible for radical addition while retaining sufficient steric shielding to confer stability. This compound has been utilized since the early 1970s as a spin-trapping reagent for electron paramagnetic resonance (EPR) spectroscopy and has more recently found application as a source of stable nitroxyl radicals for controlled radical polymerization [2].

Why Nitrosodurene (CAS 38899-21-7) Cannot Be Replaced by Other Nitroso Spin Traps Without Quantitative Loss of Performance


Aromatic C-nitroso compounds are not interchangeable commodities. Spin trapping rate constants for the cyclohexyl radical span over four orders of magnitude across commonly used nitroso spin traps—from 9 × 10⁷ mol⁻¹ dm³ s⁻¹ for nitrosobenzene down to 2.4 × 10⁴ mol⁻¹ dm³ s⁻¹ for 2,4,6-tri-t-butylnitrosobenzene (TTBNB) [1]. Nitrosodurene occupies a strategically important intermediate position (1.4 × 10⁷ mol⁻¹ dm³ s⁻¹) that balances adequate trapping efficiency with EPR spectral simplicity and photolytic stability. Substituting a faster trap such as nitrosobenzene introduces complications from secondary radical chemistry and less informative EPR spectra, while the slower TTBNB may fail to compete with radical-radical recombination pathways. Furthermore, nitrosodurene uniquely combines the EPR spectral clarity approaching that of 2-methyl-2-nitrosopropane (MNP) with the aromatic scaffold stability that aliphatic nitroso compounds cannot match [2]. For polymerization control applications, nitrosodurene generates stable nitroxyl radicals in situ that regulate chain propagation in a manner distinct from both nitrosobenzene and 2,4,6-tribromonitrosobenzene, producing a successive increase in molecular mass with conversion and suppression of the gel effect [3]. Each aromatic nitroso compound therefore presents a distinct and non-substitutable profile of trapping rate, adduct stability, spectral interpretability, and application-specific performance.

Nitrosodurene (CAS 38899-21-7): Head-to-Head Quantitative Differentiation Evidence Against Closest Comparator Spin Traps


Spin Trapping Rate Constant for Cyclohexyl Radical: Nitrosodurene versus Five Comparator Spin Traps

In a direct head-to-head kinetic study using γ-radiolysis-generated cyclohexyl radicals, nitrosodurene exhibited a spin trapping rate constant of 1.4 × 10⁷ mol⁻¹ dm³ s⁻¹ at 299 K. This places it in a distinct intermediate regime: approximately 6.4-fold slower than nitrosobenzene (9 × 10⁷) but approximately 580-fold faster than 2,4,6-tri-t-butylnitrosobenzene (2.4 × 10⁴). It is comparable to its closest structural analog pentamethylnitrosobenzene (1.6 × 10⁷) and vastly exceeds the widely used nitrone spin trap α-phenyl-N-t-butylnitrone (PBN, 8 × 10³) [1]. The quantitative ranking—nitrosobenzene > PMNB ≈ ND >> TTBNB >> PBN—demonstrates that nitrosodurene provides a practical middle ground: sufficient trapping efficiency to compete with radical decay pathways while avoiding the excessive reactivity and spectral complexity of the unsubstituted parent compound.

spin trapping kinetics cyclohexyl radical rate constant comparison EPR spectroscopy

Superior Activity for Metal Carbonyl Radical Identification: Nitrosodurene Declared the Most Active Spin Trap

In a systematic comparison of four spin traps—2,4,6-tri-tert-butylnitrosobenzene (BNB), nitrosodurene (ND), 2-methyl-2-nitrosopropane (MNP), and α-phenyl-N-tert-butylnitrone (PBN)—for trapping photochemically generated metal carbonyl radicals Re(CO)₅, Mn(CO)₅, CpFe(CO)₂, and CpMo(CO)₃, nitrosodurene was explicitly identified as 'the most active of the spin traps that were investigated' [1]. Rate constants for addition of these metal-centered radicals to each trap were determined by ESR methods. While the study covers four metal carbonyl radicals across four traps, the conclusion of superior overall activity for nitrosodurene is stated as a general finding. The nitrogen hyperfine coupling constants [a(¹⁴N)] for ND spin adducts of these metal carbonyls fall in the range 1.45–1.75 mT, providing well-resolved ESR signals [2]. This performance advantage over MNP is particularly notable given that MNP is widely regarded as the gold-standard aliphatic nitroso spin trap for organic radical identification.

metal carbonyl radicals organometallic photochemistry spin trap activity ranking transition metal EPR

Photolytic Stability Equivalent to 2,4,6-Tri-t-butylnitrosobenzene Despite Lacking Ortho tert-Butyl Groups

In the foundational comparative study by Terabe, Kuruma, and Konaka (1973), nitrosodurene was found to be 'as stable towards photolysis as 2,4,6-tri-t-butylnitrosobenzene' [1]. This finding is mechanistically significant because TTBNB achieves its photostability through bulky ortho-tert-butyl groups that physically shield the nitroso chromophore from photochemical excitation and subsequent hydrogen abstraction. Nitrosodurene, with only four methyl substituents (two ortho to the nitroso group), would be expected to be substantially less photostable. The experimentally observed parity in photolytic stability indicates that the electronic effect of the methyl substitution pattern on the durene core—specifically the symmetrical 1,2,4,5-tetramethyl arrangement—provides an alternative stabilization mechanism, likely through modulation of the n→π* transition of the nitroso group. This study also examined 2,4,6-trimethoxycarbonylnitrosobenzene, 2,4,6-trichloronitrosobenzene, and pentafluoronitrosobenzene as comparators, with nitrosodurene proving 'particularly useful' overall.

photostability nitroso spin trap degradation UV stability comparison spin trap shelf-life

EPR Spectral Simplicity Comparable to 2-Methyl-2-nitrosopropane with Quantified Line Width Trade-Off

The utility of a spin trap depends critically on the interpretability of the resulting EPR spectra. Terabe et al. (1973) established that 'various kinds of free radicals can be successfully scavenged by nitrosodurene to produce relatively stable nitroxides whose e.s.r. spectra are as simple as those obtained from 2-methyl-2-nitrosopropane, although line widths are slightly broader' [1]. MNP is the benchmark for EPR spectral simplicity because its tert-butyl group provides no hyperfine-splitting protons adjacent to the nitroxide nitrogen, yielding clean three-line spectra (aN only). Nitrosodurene achieves comparable simplicity because the four equivalent aromatic methyl protons are distant from the radical center and produce negligible additional hyperfine splitting. The trade-off—slightly broader line widths—is a consequence of unresolved hyperfine interactions with the aromatic ring protons and methyl group protons. Subsequent studies have quantified the nitrogen hyperfine coupling constants for various ND spin adducts: aN values range from approximately 13.3–14.0 G (1.33–1.40 mT) for alkyl radical adducts [2]. In contrast, the Konaka et al. (1982) study noted that with certain aminyl radicals, ND can exhibit line width alternation effects not seen with nitroso-tert-butane [3], indicating that spectral simplicity, while generally high, is radical-type dependent.

EPR spectral resolution hyperfine coupling spin adduct identification nitroxide line width

Controlled Radical Polymerization: Nitrosodurene as an In Situ Nitroxyl Radical Source with Demonstrated Kinetic Effects Distinct from Nitrosobenzene and 2,4,6-Tribromonitrosobenzene

Grishin and co-workers systematically compared three aromatic nitroso compounds—nitrosobenzene, nitrosodurene, and 2,4,6-tribromonitrosobenzene—as in situ sources of stable nitroxyl radicals for controlling methyl methacrylate (MMA) radical polymerization [1]. Nitrosodurene demonstrated a distinct regulatory profile: the polymerization proceeds with a successive increase in molecular mass of the polymer with conversion and degeneration of the gel effect (Trommsdorff effect) [2]. In copolymerization studies of styrene with MMA and butyl acrylate, nitrosodurene functioned effectively as a regulator of polymer chain growth across the 50–100 °C temperature range [3]. The mechanism involves irreversible trapping of propagating polymer radicals by nitrosodurene to form stable duryl nitroxides, which then reversibly mediate chain propagation in a pseudo-living manner. This behavior is structurally specific: nitrosobenzene lacks sufficient steric stabilization of the resulting nitroxide for effective mediation, while 2,4,6-tribromonitrosobenzene introduces heavy-atom effects and different redox properties that alter the polymerization kinetics. The controlled character imparted by nitrosodurene—sequential molecular weight increase and gel effect suppression—is not achievable to the same extent with the comparator aromatic nitroso compounds tested.

controlled radical polymerization nitroxide-mediated polymerization gel effect suppression polymer molecular weight control

Dimer Dissociation Equilibrium: Quantitative Monomer Availability Data in Comparison with Pentamethoxynitrosobenzene

Aromatic C-nitroso compounds exist in solution as an equilibrium mixture of EPR-inactive dimers and EPR-active monomers; only the monomeric form functions as a spin trap. Using pulse voltammetry with a 30 ms pulse duration to avoid equilibrium drift, Culcasi, Tordo, and Gronchi (1986) determined the dissociation constant of the nitrosodurene dimer to be Kd = 0.84 × 10⁻⁴ (in appropriate concentration units) in acetonitrile at 293 K [1]. Under identical conditions, pentamethoxynitrosobenzene exhibited a higher monomer concentration (Kd = 1.12 × 10⁻⁴ in the same units). This means that for a given total trap concentration, nitrosodurene provides a lower effective monomer concentration than pentamethoxynitrosobenzene—a factor that must be accounted for when calculating the active spin trap concentration in kinetic experiments. The study further determined full thermodynamic parameters for 2,4,6-trimethylnitrosobenzene (ΔH° = 55.9 kJ mol⁻¹, ΔS° = 151.1 J K⁻¹ mol⁻¹; ΔH‡ = 85.0 kJ mol⁻¹, ΔS‡ = −11.8 J K⁻¹ mol⁻¹), establishing the methodological framework for quantitative comparison of arylnitroso dimer stabilities.

monomer-dimer equilibrium dissociation constant active spin trap concentration electrochemical characterization

Proven Application Scenarios for Nitrosodurene (CAS 38899-21-7) Based on Quantitative Differentiation Evidence


EPR Spin Trapping of Carbon-Centered Organic Radicals Requiring Spectral Simplicity and Adequate Trapping Rates

For laboratories conducting EPR spin trapping experiments with alkyl, aryl, or acyl radicals, nitrosodurene offers the optimal compromise between trapping efficiency and spectral interpretability. With a rate constant of 1.4 × 10⁷ mol⁻¹ dm³ s⁻¹ for cyclohexyl radicals [1] and EPR spectra as simple as MNP [2], it enables clean radical identification without the excessive reactivity of nitrosobenzene (k = 9 × 10⁷) that leads to secondary radical chemistry and complex spectra. The deuterated analog (2,3,5,6-tetrakis(trideuteriomethyl)nitrosobenzene) is available for isotope-based radical assignment, with well-characterized hyperfine coupling constants (e.g., aN = 13.3–14.0 G for alkyl adducts) [3]. This application scenario is particularly valuable for photochemical mechanistic studies, where nitrosodurene's photolytic stability matching TTBNB [2] prevents trap depletion during extended irradiation.

Identification of Metal-Centered Radicals in Organometallic and Coordination Chemistry

Nitrosodurene is the demonstrated best-in-field spin trap for metal carbonyl radicals, having been explicitly identified as the most active among four major spin trap classes (BNB, ND, MNP, PBN) for trapping Re(CO)₅, Mn(CO)₅, CpFe(CO)₂, and CpMo(CO)₃ [4]. The resulting spin adducts exhibit well-resolved nitrogen hyperfine coupling (a(¹⁴N) = 1.45–1.75 mT) with additional metal-specific hyperfine splittings that enable unambiguous radical identification [5]. This makes nitrosodurene the preferred choice for mechanistic studies of photochemical M–M bond homolysis, ligand substitution reactions, and catalytic cycles involving metal-centered radical intermediates.

In Situ Nitroxide Source for Controlled Radical (Co)Polymerization of Methacrylates and Styrenics

Nitrosodurene serves as a chain growth regulator in radical polymerization by generating stable duryl nitroxides in situ through reaction with propagating polymer radicals. Comparative studies against nitrosobenzene and 2,4,6-tribromonitrosobenzene demonstrated that nitrosodurene uniquely enables a successive increase in polymer molecular mass with conversion while suppressing the gel effect [6]. The effective temperature range spans 50–100 °C, covering standard polymerization conditions for methyl methacrylate, styrene, and butyl acrylate systems [7]. This application is relevant for laboratories synthesizing well-defined copolymers without specialized alkoxyamine initiators or controlled radical polymerization equipment.

Stabilization of Highly Unstable Heterocyclic Compounds via Charge-Transfer Complex Formation

Nitrosodurene has demonstrated a unique capability to stabilize 1,2-ditellurolane—an extremely unstable heterocyclic compound—in solution for several days, whereas the compound otherwise decomposes rapidly [8]. The stabilization is attributed to complex formation evidenced by UV and ¹H NMR spectroscopy. This property, not reported for other common nitroso spin traps, enables the use of stabilized 1,2-ditellurolane as a synthetic intermediate in organotellurium chemistry. While this is a specialized application, it illustrates nitrosodurene's capacity for non-covalent stabilization chemistry that extends beyond conventional spin trapping.

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